molecular formula C17H20N2OS B5877333 N-isobutyl-N'-(2-phenoxyphenyl)thiourea

N-isobutyl-N'-(2-phenoxyphenyl)thiourea

Cat. No.: B5877333
M. Wt: 300.4 g/mol
InChI Key: VEIADZQPWYBVNR-UHFFFAOYSA-N
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Description

N-Isobutyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative characterized by an isobutyl group and a 2-phenoxyphenyl substituent. Thiourea derivatives are sulfur-containing compounds with a general structure R¹NHC(S)NR²R³, known for diverse biological and chemical applications. These compounds exhibit activities ranging from antimicrobial and anticancer properties to catalytic applications, depending on their substituents . The target compound’s structure combines hydrophobic (isobutyl) and aromatic (2-phenoxyphenyl) moieties, which may influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIADZQPWYBVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Catalytic and Structural Properties

  • Aryl Ester/Sulfonaryl Thioureas: Aryl diester thiourea 9 and sulfonaryl thiourea 10 show catalytic efficiencies of 22% and 28%, respectively, in organic reactions. Their electron-deficient aryl groups facilitate substrate activation . The target compound’s phenoxyphenyl group, with its electron-donating ether oxygen, may exhibit different catalytic behavior.
  • Benzoylthiourea Derivatives :
    N-Benzoyl-N'-(hydroxyphenyl)thiourea adopts a syn–anti configuration, influencing its stability and intermolecular interactions . The target compound’s isobutyl group introduces steric hindrance, which could affect its conformational flexibility compared to benzoyl analogs.

Steric and Hydrophobic Effects

  • Atropisomeric Thioureas: N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea forms atropisomers due to restricted rotation around the C–N bond, impacting its biological activity .
  • Alkyl vs. Aryl Substituents :
    N-Ethyl-N-(2-methylphenyl)thiourea () and N-tert-butyl derivatives () highlight how alkyl chains enhance hydrophobicity, favoring membrane interactions. The isobutyl group in the target compound may offer comparable hydrophobicity to tert-butyl but with less steric bulk.

Data Table: Key Thiourea Derivatives and Properties

Compound Name Substituents Key Properties/Activities Reference
This compound Isobutyl, 2-phenoxyphenyl High hydrophobicity, potential membrane penetration -
M1 Thiourea Amino acid moieties Anti-amoebic (IC₅₀ = 12 µM)
Sulfonaryl thiourea 10 Sulfonaryl group Catalytic activity (28% conversion)
N-Trifluoromethoxy-N’-trifluoromethylphenylthiourea Trifluoromethyl, trifluoromethoxy Antibacterial (MIC = 8 µg/mL)
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea Chlorobenzoyl, methoxyphenyl Structural rigidity, coordination chemistry
2-Fluorophenylthiourea 2-Fluorophenyl Enhanced electrophilicity

Research Implications and Gaps

Hydrophobicity vs. Solubility : The compound’s substituents may optimize membrane permeability but require formulation adjustments for bioavailability.

Electronic Effects: The phenoxyphenyl group’s electron-donating nature could moderate reactivity compared to halogenated analogs.

Stereochemical Complexity: Potential atropisomerism warrants further investigation into its biological relevance.

Future research should prioritize synthesizing the target compound and evaluating its biological and catalytic profiles relative to the analogs discussed.

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